![molecular formula C16H20N6O3S B6530633 N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide CAS No. 946224-22-2](/img/structure/B6530633.png)
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method involved the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were found to exhibit significant activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the infrared analysis of final compounds showed strong peaks at various wavelengths, indicating different types of chemical bonds .Scientific Research Applications
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide has been extensively studied and has been found to have a variety of applications in biological and medicinal research. It has been shown to inhibit the activity of PP2A, which is involved in the regulation of multiple cellular processes, such as cell cycle regulation, apoptosis, and signal transduction. In addition, this compound has been found to be effective in the treatment of several diseases, including cancer, diabetes, and neurodegenerative diseases.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been evaluated for their anti-tubercular activity, suggesting that they may affect the biochemical pathways related totuberculosis .
Pharmacokinetics
Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Action Environment
Similar compounds have been designed with the intent of altering bacterial cell penetrability, which could affect permeability-based antibiotic resistance .
Advantages and Limitations for Lab Experiments
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide has several advantages for use in laboratory experiments. It is highly potent and selective, and has been found to be effective in the treatment of several diseases, including cancer, diabetes, and neurodegenerative diseases. However, it is important to note that this compound is a relatively new compound and its long-term effects are not yet known.
Future Directions
There are several possible future directions for research on N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide. These include further investigation into its mechanism of action, as well as its potential applications in other diseases and conditions. Additionally, further research could be done to determine the long-term effects of this compound and to identify potential side effects. Additionally, further studies could be conducted to identify novel compounds that are structurally related to this compound and that may be even more effective inhibitors of PP2A. Finally, further research could be conducted to explore the potential use of this compound as a therapeutic agent.
Synthesis Methods
N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)pyrazine-2-carboxamide can be synthesized using a two-step procedure. The first step involves the condensation of 4-(pyridin-2-yl)piperazin-1-yl)sulfonyl chloride and pyrazine-2-carboxylic acid, followed by the addition of a base such as sodium hydroxide to form a salt. The second step involves the reaction of the salt with ethyl chloroformate to yield this compound.
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c23-16(14-13-17-5-6-18-14)20-7-12-26(24,25)22-10-8-21(9-11-22)15-3-1-2-4-19-15/h1-6,13H,7-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPQWJWJYKQIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.